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Ethyl methyl p-nitrophenyl phosphate

Phosphotriesterase Enzyme Kinetics Organophosphate Hydrolysis

Ethyl methyl p-nitrophenyl phosphate (CAS 1021-47-2) is an organophosphate triester featuring a p-nitrophenyl leaving group and a chiral phosphorus center due to its three distinct substituents: ethoxy, methoxy, and 4-nitrophenoxy. It belongs to the dialkyl p-nitrophenyl phosphate series, with a computed XlogP of 1.6, positioning it intermediate between the dimethyl (XlogP ~1.3) and diethyl (XlogP ~2.0) analogues in lipophilicity.

Molecular Formula C9H12NO6P
Molecular Weight 261.17 g/mol
CAS No. 1021-47-2
Cat. No. B14065280
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl methyl p-nitrophenyl phosphate
CAS1021-47-2
Molecular FormulaC9H12NO6P
Molecular Weight261.17 g/mol
Structural Identifiers
SMILESCCOP(=O)(OC)OC1=CC=C(C=C1)[N+](=O)[O-]
InChIInChI=1S/C9H12NO6P/c1-3-15-17(13,14-2)16-9-6-4-8(5-7-9)10(11)12/h4-7H,3H2,1-2H3
InChIKeyYOMNJRBOMBSLAR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl Methyl p-Nitrophenyl Phosphate (CAS 1021-47-2): A Chiral Organophosphate Triester for Enzyme Mechanism and Toxicity Studies


Ethyl methyl p-nitrophenyl phosphate (CAS 1021-47-2) is an organophosphate triester featuring a p-nitrophenyl leaving group and a chiral phosphorus center due to its three distinct substituents: ethoxy, methoxy, and 4-nitrophenoxy [1]. It belongs to the dialkyl p-nitrophenyl phosphate series, with a computed XlogP of 1.6, positioning it intermediate between the dimethyl (XlogP ~1.3) and diethyl (XlogP ~2.0) analogues in lipophilicity . The compound has been extensively characterized as a substrate for bacterial phosphotriesterase (PTE) and as an inhibitor of recombinant human acetylcholinesterase (AChE), serving as a critical probe for stereochemical and kinetic investigations of organophosphate–enzyme interactions [1].

Why Generic Substitution Fails for Ethyl Methyl p-Nitrophenyl Phosphate


The chiral phosphorus center of ethyl methyl p-nitrophenyl phosphate introduces enantioselective interactions with both detoxifying enzymes (phosphotriesterase) and target enzymes (acetylcholinesterase) that are entirely absent from symmetrical dialkyl analogues such as dimethyl or diethyl p-nitrophenyl phosphate [1]. Phosphotriesterase hydrolyzes the SP-(−) enantiomer with a catalytic efficiency (kcat/Km) of 3.7 × 10⁷ M⁻¹s⁻¹—5.1-fold greater than that of dimethyl p-nitrophenyl phosphate—while the RP-(+) enantiomer inactivates human AChE at 1.6 min⁻¹, a rate 2-fold faster than diethyl p-nitrophenyl phosphate [1]. Substituting this mixed alkyl compound with a symmetrical analogue fundamentally alters both detoxification kinetics and toxicological potency, rendering generic substitution scientifically invalid for any study requiring accurate modeling of enzyme stereoselectivity or quantitative structure–activity relationships.

Quantitative Differentiation Evidence for Ethyl Methyl p-Nitrophenyl Phosphate vs. Symmetrical Dialkyl Analogues


Phosphotriesterase Catalytic Efficiency: Ethyl Methyl vs. Dimethyl and Diethyl Paraoxon Analogues

The SP-(−) enantiomer of ethyl methyl p-nitrophenyl phosphate (compound V) exhibits a kcat/Km of 3.7 × 10⁷ M⁻¹s⁻¹ for Zn²⁺-substituted phosphotriesterase, which is 5.1-fold higher than that of dimethyl p-nitrophenyl phosphate (I, 7.2 × 10⁶ M⁻¹s⁻¹) and 0.60-fold that of diethyl p-nitrophenyl phosphate (II, 6.2 × 10⁷ M⁻¹s⁻¹) [1]. The racemic mixture displays a kcat/Km of 2.7 × 10⁷ M⁻¹s⁻¹, still 3.8-fold greater than the dimethyl analogue [1].

Phosphotriesterase Enzyme Kinetics Organophosphate Hydrolysis

Human Acetylcholinesterase Inactivation Potency: RP-(+)-Ethyl Methyl Enantiomer Surpasses All Symmetrical Analogues

The RP-(+) enantiomer of ethyl methyl p-nitrophenyl phosphate inactivates recombinant human AChE with a pseudo-first-order rate constant of 1.6 min⁻¹ at 500 nM, which is 2.0-fold higher than diethyl p-nitrophenyl phosphate (II, 0.80 min⁻¹) and 10.7-fold higher than dimethyl p-nitrophenyl phosphate (I, 0.15 min⁻¹) [1]. In stark contrast, the SP-(−) enantiomer shows a rate constant of only 0.12 min⁻¹, demonstrating profound stereoselectivity [1].

Acetylcholinesterase Inhibition Organophosphate Toxicology Nerve Agent Surrogate

Stereochemical Differentiation: Chiral Phosphorus as a Determinant of Inverse Enzyme Enantioselectivity

Ethyl methyl p-nitrophenyl phosphate possesses a chiral phosphorus center due to its three distinct substituents, a feature absent in the prochiral dimethyl (I) and diethyl (II) analogues [1]. PTE hydrolyzes the SP-(−) enantiomer with a 1.5-fold higher kcat/Km than the RP-(+) enantiomer (3.7 × 10⁷ vs. 2.5 × 10⁷ M⁻¹s⁻¹), while human AChE is inactivated 13.3-fold faster by RP-(+) than by SP-(−) (1.6 vs. 0.12 min⁻¹), establishing an inverse enantioselectivity between the detoxifying and target enzymes [1].

Stereochemistry Phosphotriesterase Enantioselectivity

Lipophilicity Indexing: Intermediate LogP Enables Graded Membrane Partitioning Studies

The computed XlogP of ethyl methyl p-nitrophenyl phosphate is 1.6 , which falls between the values for dimethyl p-nitrophenyl phosphate (LogP 1.3-1.4 [1]) and diethyl p-nitrophenyl phosphate (XlogP 2.0 [2]). This incremental lipophilicity difference of approximately 0.3-0.4 log units per methylene addition provides a graded series for structure-property relationship studies.

Lipophilicity QSPR Membrane Permeability

Intermediate Chemical Reactivity: Bridging the Ethanolysis Rates of Methyl and Ethyl Paraoxon

In alkali metal ethoxide-catalyzed ethanolysis, ethyl paraoxon (1a) and methyl paraoxon (1b) exhibit differential reactivity patterns with rate constants that vary up to 50-fold between P=O and P=S compounds with free EtO⁻, and up to 2000-fold with LiOEt [1]. Although the mixed ethyl methyl analogue was not directly measured in this study, its structural hybrid nature—bearing one ethyl and one methyl substituent—predicts an intermediate reactivity profile, positioning it as a bridge compound for structure-reactivity correlation studies between the two extreme endpoints.

Alkaline Hydrolysis Nucleophilic Displacement Organophosphate Degradation

High-Value Application Scenarios for Ethyl Methyl p-Nitrophenyl Phosphate Driven by Quantitative Differentiation Evidence


Phosphotriesterase Substrate for Kinetic and Metal-Ion Dependence Studies

The intermediate kcat/Km of ethyl methyl p-nitrophenyl phosphate (2.7–3.7 × 10⁷ M⁻¹s⁻¹) relative to dimethyl (7.2 × 10⁶ M⁻¹s⁻¹) and diethyl (6.2 × 10⁷ M⁻¹s⁻¹) analogues [1] makes it an optimal substrate for probing how incremental alkyl substitution modulates PTE catalytic efficiency. Its chiral center further allows dissection of stereochemical contributions to binding and catalysis, enabling studies of metal-ion substitution effects (Zn²⁺, Co²⁺, Cd²⁺) on enantioselectivity [1].

Nerve Agent Surrogate for Acetylcholinesterase Inhibition and Oxime Reactivator Screening

The RP-(+) enantiomer's AChE inactivation rate of 1.6 min⁻¹—the highest among all tested dialkyl p-nitrophenyl phosphates [1]—establishes this compound as a potent nerve agent simulant. Its 2-fold potency advantage over diethyl paraoxon makes it particularly valuable for screening novel oxime reactivators under stringent inhibition conditions, where weaker inhibitors may fail to produce a robust signal window for reactivation assessment.

Stereochemical Probe for Enzyme Active Site Topology Mapping

The inverse enantioselectivity between PTE (SP-preferring, 1.5-fold) and AChE (RP-preferring, 13.3-fold) [1] provides a unique single-compound probe for mapping the three-dimensional constraints of organophosphate-binding enzyme active sites. By comparing enantiomer-specific kinetics across enzyme families, researchers can infer steric and electronic features of catalytic subsites without the confounding variable of different molecular scaffolds.

Structure-Activity Relationship (SAR) Bridging Compound for QSAR Modeling

With an XlogP of 1.6 that falls precisely between dimethyl (1.3) and diethyl (2.0) analogues, and predicted intermediate chemical reactivity [2], ethyl methyl p-nitrophenyl phosphate serves as a critical bridging data point in quantitative structure-activity relationship (QSAR) models. Its inclusion reduces interpolation error and improves model predictive power for organophosphate toxicity, environmental persistence, and enzymatic degradability.

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